N-(4-{2-[(6s)-2-Amino-4-Oxo-1,4,5,6,7,8-Hexahydropyrido[2,3-D]pyrimidin-6-Yl]ethyl}benzoyl)-L-Glutamic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an antifolate compound that inhibits the enzyme glycinamide ribonucleotide formyltransferase (GARFT), which is involved in the de novo purine biosynthesis pathway . This compound has been studied for its potential use in cancer therapy due to its ability to disrupt nucleotide synthesis and thus inhibit cell proliferation .
Preparation Methods
The synthesis of LY249543 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group transformations . The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity . Industrial production methods for LY249543 may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
LY249543 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents used include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
LY249543 exerts its effects by inhibiting the enzyme glycinamide ribonucleotide formyltransferase (GARFT), which is crucial for the de novo synthesis of purine nucleotides . By blocking this enzyme, LY249543 disrupts the production of nucleotides, leading to a decrease in DNA and RNA synthesis. This inhibition results in the suppression of cell proliferation and can induce cell death in rapidly dividing cells, such as cancer cells . The molecular targets and pathways involved include the purine biosynthesis pathway and the downstream effects on cell cycle regulation and apoptosis .
Comparison with Similar Compounds
LY249543 is unique among antifolate compounds due to its specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT) . Similar compounds include:
Methotrexate: An antifolate that inhibits dihydrofolate reductase (DHFR), another enzyme involved in nucleotide synthesis.
Pemetrexed: An antifolate that inhibits multiple enzymes, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).
Raltitrexed: An antifolate that specifically inhibits thymidylate synthase (TS).
Compared to these compounds, LY249543’s selective inhibition of glycinamide ribonucleotide formyltransferase (GARFT) makes it a valuable tool for studying the specific role of this enzyme in nucleotide synthesis and its potential as a therapeutic target .
Properties
Molecular Formula |
C21H25N5O6 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12-,15-/m0/s1 |
InChI Key |
ZUQBAQVRAURMCL-WFASDCNBSA-N |
Isomeric SMILES |
C1[C@@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.